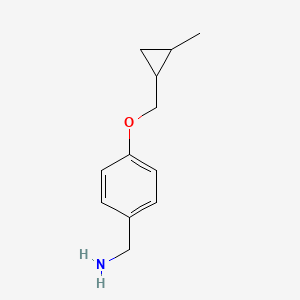
4-(2-Methyl-cyclopropylmethoxy)-benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methyl-cyclopropylmethoxy)-benzylamine is an organic compound that features a benzylamine moiety substituted with a 2-methyl-cyclopropylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-cyclopropylmethoxy)-benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-methyl-cyclopropylmethanol in the presence of a suitable base and a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Methyl-cyclopropylmethoxy)-benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted benzylamines, aldehydes, ketones, and various amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Methyl-cyclopropylmethoxy)-benzylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methyl-cyclopropylmethoxy)-benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
- 4-(Cyclopropylmethoxy)-benzylamine
- 4-(2-Ethyl-cyclopropylmethoxy)-benzylamine
- 4-(2-Methyl-cyclopropylmethoxy)-phenethylamine
Uniqueness
4-(2-Methyl-cyclopropylmethoxy)-benzylamine is unique due to the presence of the 2-methyl-cyclopropylmethoxy group, which imparts distinct steric and electronic properties
生物活性
4-(2-Methyl-cyclopropylmethoxy)-benzylamine is an organic compound characterized by its unique structure, which includes a benzylamine moiety substituted with a 2-methyl-cyclopropylmethoxy group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-hydroxybenzylamine with 2-methyl-cyclopropylmethanol, facilitated by a base and a coupling agent. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often conducted at room temperature or slightly elevated temperatures to enhance yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, thereby modulating various biochemical pathways. Notably, the compound has been studied for its potential effects on lysosomal phospholipase A2 (LPLA2), which plays a significant role in lipid metabolism and inflammatory responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other benzylamine derivatives.
- Anti-inflammatory Effects : The compound's interaction with LPLA2 may implicate it in anti-inflammatory pathways, although detailed studies are required to confirm this activity.
- Potential as a Pharmaceutical Intermediate : Ongoing research is exploring its utility as a precursor in drug synthesis, particularly in developing agents targeting specific diseases.
Case Studies and Research Findings
- Inhibition of LPLA2 : A study investigating small molecules for their ability to inhibit LPLA2 found that compounds structurally related to this compound showed promising inhibition profiles. This inhibition correlates with improved physical properties conducive to drug development .
- Structure-Activity Relationship (SAR) Studies : Research focused on the SAR of related compounds has indicated that modifications to the cyclopropyl group can enhance biological activity and bioavailability, suggesting avenues for optimizing the efficacy of this compound .
Data Table: Biological Activity Overview
特性
IUPAC Name |
[4-[(2-methylcyclopropyl)methoxy]phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-11(9)8-14-12-4-2-10(7-13)3-5-12/h2-5,9,11H,6-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYAMZHWFPJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1COC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













